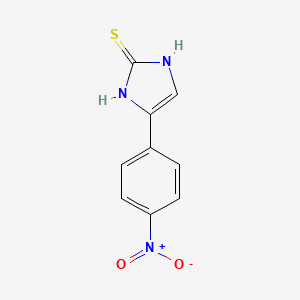

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione

Description

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione (CAS: 155655-99-5) is a heterocyclic compound characterized by an imidazole-2-thione core substituted with a 4-nitrophenyl group at position 2. Its molecular formula is C₉H₇N₃O₂S, with a molar mass of 237.24 g/mol . Structural identifiers include:

- SMILES: C1=CC(=CC=C1N2C=CNC2=S)N+[O-]

- InChIKey: NAHKZPQOMYCQIE-UHFFFAOYSA-N

- Synonyms: 3-(4-Nitrophenyl)-1H-imidazole-2-thione, 1-(4-Nitrophenyl)-1H-imidazole-2(3H)-thione .

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-12(14)7-3-1-6(2-4-7)8-5-10-9(15)11-8/h1-5H,(H2,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJUTVFOBSHNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=S)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6857-35-8 | |

| Record name | 1,3-Dihydro-4-(4-nitrophenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6857-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-thiol, 4-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006857358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis via Arylglyoxal Derivatives and Hydroxylamine Hydrochloride

One documented approach involves the preparation of N-hydroxyimidazolethiol derivatives, which serve as key intermediates for imidazole-2-thione compounds:

- Step 1: An arylglyoxal derivative (in this case, 4-nitrophenylglyoxal) is dissolved in a polar solvent.

- Step 2: Aqueous formaldehyde (37%) is added, followed by a slow addition of hydroxylamine hydrochloride solution at low temperature.

- Step 3: Hydrochloric acid is added dropwise to maintain acidity and promote cyclization.

- Step 4: The reaction mixture is allowed to warm to room temperature and stirred for 2 to 72 hours, leading to the formation of 4-(4-nitrophenyl)-3-oxyimidazol-1-ol tautomers.

- Step 5: This intermediate is then treated at low temperature with an α,α'-disubstituted alkyl thione reagent (e.g., tetramethyl-1,3-cyclobutadithione or adamantyl thione) to introduce the thiocarbonyl group at C-2, forming the imidazole-2-thione ring.

The product mixture typically contains 4- and 5-aryl isomers, which can be separated by silica gel chromatography or recrystallization to isolate the desired this compound.

Cyclization of Carbothioamide Intermediates

Another common synthetic strategy involves the cyclization of carbothioamide precursors under alkaline conditions to form the imidazole-2-thione ring:

- Starting from appropriate substituted carbothioamides derived from 4-nitrophenyl precursors, alkaline cyclization induces ring closure to yield the imidazole-2-thione structure.

- This method is often part of multi-step syntheses of 1,2,4-triazole-3-thiones and related heterocycles but is adaptable for imidazole-2-thione derivatives.

Methylation and Functionalization of Imidazole-2-thione Precursors

Research has also explored the methylation of 1-benzyl-4,5-dihydroimidazol-2-thione derivatives to access substituted imidazoles, which can be adapted for the 4-(4-nitrophenyl) derivative:

- The 1-benzyl-4,5-dihydroimidazol-2-thione is methylated at the nitrogen atoms to form imidazolium ylides.

- These ylides undergo further transformations such as 1,3-dipolar cycloadditions, which can be harnessed to create complex substituted imidazole derivatives.

While this method is more advanced and used for derivative elaboration, it underpins the versatility of imidazole-2-thione chemistry.

Comparative Summary of Key Preparation Steps

| Preparation Step | Description | Notes |

|---|---|---|

| Arylglyoxal + Formaldehyde + NH2OH·HCl | Formation of 4-(4-nitrophenyl)-3-oxyimidazol-1-ol intermediate | Low temperature, acidic conditions |

| Treatment with α,α'-disubstituted alkyl thione | Conversion to imidazole-2-thione via thiocarbonyl introduction | Requires chromatographic purification |

| Alkaline cyclization of carbothioamides | Ring closure to imidazole-2-thione ring | Common in heterocycle synthesis |

| Methylation of imidazole-2-thione | Access to imidazolium ylides for further cycloadditions | Useful for derivative synthesis |

| Mannich reaction | Formation of Mannich bases from thiones and amines | Enables functionalization |

Research Findings and Observations

- The synthetic route via arylglyoxal and hydroxylamine hydrochloride is well-established for accessing N-hydroxyimidazolethiols, which are pivotal intermediates for imidazole-2-thione derivatives including the 4-(4-nitrophenyl) compound.

- The presence of electron-withdrawing nitro substituents on the phenyl ring influences reaction conditions, often requiring controlled temperatures and pH to avoid side reactions and facilitate selective formation of the desired isomer.

- Chromatographic purification is essential to separate regioisomers formed during the synthesis, ensuring high purity of the target compound.

- Alternative methods involving carbothioamide cyclization and methylation provide routes for structural diversification but may require more complex starting materials or reagents.

- The compound's synthesis aligns with broader strategies used for 1,2,4-triazole-3-thione and imidazole-2-thione derivatives, which are of interest for their pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products Formed

Reduction: 4-(4-Aminophenyl)-1,3-dihydroimidazole-2-thione.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: Sulfoxide or sulfone derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a five-membered imidazole ring substituted with a nitrophenyl group and a thione functional group. Its molecular formula is , with a molecular weight of 226.27 g/mol. The presence of the nitro group enhances its reactivity and potential biological activity, making it a subject of interest in several applications.

Pharmaceutical Applications

Biological Research Applications

- Mechanistic Studies :

- In Vivo Metabolism :

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in developing new materials with specific properties:

- Polymeric Applications : The compound can act as a building block for synthesizing polymers or coatings that exhibit enhanced thermal stability or mechanical strength due to its heterocyclic nature .

- Chemical Sensors : Due to its electronic properties, it may also find applications in chemical sensors or probes that detect specific analytes through changes in conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione with similar compounds:

| Compound Name | Molecular Formula | Substituents | Molar Mass (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | C₉H₇N₃O₂S | 4-Nitrophenyl | 237.24 | Electron-withdrawing nitro group |

| 4,5-Di-p-tolyl-1,3-dihydroimidazole-2-thione | C₁₇H₁₆N₂S | 4-Methylphenyl (positions 4 and 5) | 280.39 | Electron-donating methyl groups |

| 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione | C₉H₇BrN₂S | 3-Bromophenyl | 255.14 | Halogen substituent (bromine) |

| 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | C₁₆H₁₀F₃N₃O₃S | 3-Nitrophenyl, 4-trifluoromethoxyphenyl | 381.33 | Dual electron-withdrawing groups |

Key Observations :

- Substituent Position : The nitro group in the para position (4-nitrophenyl) enhances resonance stabilization compared to meta -substituted analogs (e.g., 3-nitrophenyl in the compound from ).

- In contrast, methyl groups in the di-p-tolyl analog () donate electrons, altering solubility and binding interactions.

- Halogen vs. Nitro : Bromine in the 3-bromophenyl analog () introduces steric bulk and polarizability, differing from the nitro group’s strong electron withdrawal.

Anthelmintic Potential

- Derivatives of 2-phenylbenzimidazole with 4-nitrophenyl substituents (e.g., compound 3c and 3e ) demonstrated superior anthelmintic activity against Pheretima posthuma compared to albendazole, a standard drug. The nitro group likely enhances binding to parasitic tubulin .

Herbicidal Activity

- Benzimidazole derivatives with 4-nitrophenyl groups showed moderate herbicidal activity against rape but weak effects on barnyard grass . Activity trends correlate with substituent electronegativity, supporting the nitro group’s role in target inhibition.

Biological Activity

4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its imidazole ring and a nitrophenyl group, which contribute to its biological activity. The structural formula is represented as follows:

1. Tyrosinase Inhibition

One of the significant biological activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme critical for melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders such as melasma and vitiligo. Research indicates that compounds with similar structures exhibit potent inhibitory effects on tyrosinase activity, suggesting potential applications in dermatology and cosmetics .

2. Antimicrobial Activity

Studies have shown that imidazole derivatives, including this compound, possess antimicrobial properties . These compounds have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

3. Antifungal Properties

The compound has been evaluated for antifungal activity against pathogens such as Candida tropicalis. Its efficacy in inhibiting fungal growth underscores its potential use in treating fungal infections .

4. Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties , which are crucial for combating oxidative stress-related diseases. This activity may contribute to its therapeutic profile in various conditions associated with oxidative damage .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the nitro group enhances electron affinity, facilitating interactions with target enzymes such as tyrosinase and microbial proteins.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- A study on related imidazole derivatives highlighted their selective inhibition of tyrosinase, demonstrating a correlation between structural modifications and enhanced inhibitory activity .

- Research focusing on the metabolic pathways of nitrophenyl-substituted thiones showed that these compounds undergo various metabolic transformations, which may influence their biological efficacy .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended synthetic routes for 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions, often involving aryl aldehydes, thiourea derivatives, and nitro-substituted precursors. Optimization strategies include:

- Catalyst selection : Use of ammonium acetate or acidic catalysts (e.g., acetic acid) to enhance imidazole ring formation .

- Solvent systems : Polar aprotic solvents like DMF or ethanol improve solubility of nitroaryl intermediates .

- Statistical Design of Experiments (DoE) : Employing factorial designs to identify critical parameters (temperature, molar ratios) for yield maximization . For example, a central composite design could reduce experimental trials by 30–40% while maintaining robustness .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the imidazole-thione backbone and nitrophenyl substitution. The thione proton typically appears as a singlet near δ 13.5 ppm in DMSO-d6 .

- FT-IR : Strong absorption bands at 1250–1350 cm (C=S stretch) and 1520–1560 cm (NO asymmetric stretch) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 234.05) and fragmentation patterns to confirm purity .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Software like AutoDock Vina can model interactions, with scoring functions prioritizing nitro-thione motifs for further testing .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) across studies?

Methodological Answer:

- Assay Standardization : Use CLSI/MIC guidelines to minimize variability in antimicrobial testing. For instance, discrepancies in MIC values may arise from differences in bacterial strains or inoculum sizes .

- Structural Analog Comparison : Compare activity trends with analogs like 2-(4-nitrophenyl)-1H-imidazole () or N-(4-nitrophenyl)-thioacetamide derivatives (). A meta-analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) can clarify structure-activity relationships .

Q. What challenges arise in scaling up synthesis while maintaining purity, and how can they be addressed?

Methodological Answer:

- Purification Challenges : Column chromatography may be impractical at larger scales. Alternatives include recrystallization from DMF/water mixtures or using preparative HPLC with C18 columns .

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression and impurity formation in real time .

- Byproduct Management : Identify side products (e.g., oxidized thione to disulfide derivatives) via LC-MS and adjust reaction stoichiometry to suppress their formation .

Q. What role does the nitro group play in modulating the compound’s electronic properties and biological activity?

Methodological Answer:

- Electrostatic Potential Maps : DFT calculations show the nitro group creates a localized electron-deficient region on the phenyl ring, enhancing π-π stacking with aromatic residues in enzyme active sites .

- Biological Activity : Nitro groups improve penetration into Gram-negative bacterial membranes by increasing lipophilicity (logP ~2.5), as validated in comparative studies with non-nitrated analogs .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV at λ 270 nm .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile:water, 60:40 v/v) and UV detection at 254 nm for high-resolution separation .

- Membrane Technologies : Nanofiltration membranes (MWCO 300–500 Da) can separate the compound (MW ~234 g/mol) from larger byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.